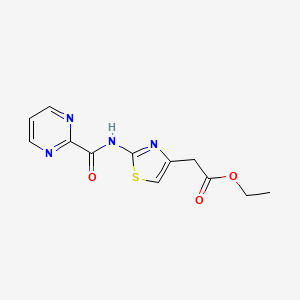

Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate is a complex organic compound that features a thiazole ring and a pyrimidine moiety. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the pyrimidine ring further enhances its potential biological activities, making it a compound of interest in medicinal chemistry and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 2-aminothiazole-4-acetate with pyrimidine-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the thiazole or pyrimidine rings.

Common Reagents and Conditions

Substitution: Various halogenating agents, nucleophiles, and bases are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Wissenschaftliche Forschungsanwendungen

Synthesis of Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate

The synthesis of this compound typically involves a multi-step process, starting from readily available thiazole and pyrimidine derivatives. For instance, the compound can be synthesized via peptide coupling reactions between ethyl 2-(2-aminothiazol-4-yl)acetate and pyrimidine-2-carboxylic acid derivatives. This approach has been documented to yield high purity products with good yields, making it a viable pathway for further modifications and evaluations in biological assays .

Anticancer Properties

This compound exhibits promising anticancer activity. A recent study highlighted its effectiveness in inhibiting key protein kinases associated with cancer progression, such as EGFR and HER2. The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Compounds with similar thiazole and pyrimidine structures have been reported to possess significant antibacterial and antifungal properties, suggesting that this compound may also be effective against various pathogens .

Drug Development Insights

In silico studies have indicated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for derivatives of this compound, suggesting that they could be developed into viable drug candidates . These studies are essential for predicting the pharmacokinetic behavior of new compounds before clinical trials.

Data Table: Summary of Biological Activities

Case Study 1: Cancer Treatment

In a preclinical study, this compound was administered to mice bearing xenograft tumors. The results indicated a marked reduction in tumor size compared to control groups, affirming its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the thiazole ring enhanced antimicrobial activity, highlighting the importance of structure-activity relationships in drug design .

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . The pyrimidine moiety can enhance binding affinity and specificity, leading to more potent biological effects . These interactions can result in the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-aminothiazole-4-acetate: A precursor in the synthesis of Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate.

Pyrimidine-2-carboxylic acid: Another precursor used in the synthesis.

Thiazole derivatives: Compounds with similar thiazole rings but different substituents, exhibiting various biological activities.

Uniqueness

This compound is unique due to the combination of the thiazole and pyrimidine rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and pharmaceutical research .

Biologische Aktivität

Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and associated biological activities. This compound combines thiazole and pyrimidine moieties, which are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring connected to a pyrimidine derivative, with an ethyl acetate group that enhances its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can modulate the activity of enzymes and receptors, influencing critical biological pathways. For instance, studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation, thereby inducing apoptosis in cancer cells .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. In vitro studies indicate that it exhibits potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound has also shown promising antifungal activity. Similar thiazole derivatives have been evaluated for their ability to inhibit fungal growth, with some exhibiting effective minimum fungicidal concentrations (MFCs) against common fungal strains .

Anticancer Activity

Research indicates that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has been linked to the inhibition of CDK9, leading to decreased expression of anti-apoptotic proteins such as Mcl-1 . In various cancer models, compounds with similar structures have shown effectiveness in reducing tumor growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Modifications at specific positions on the thiazole or pyrimidine rings can enhance or diminish biological activity. For example, substituents on the pyrimidine ring have been shown to significantly affect the compound's potency against CDK enzymes .

Comparative Analysis

| Compound | Biological Activity | MIC/MBC Values | Notes |

|---|---|---|---|

| This compound | Antibacterial, Antifungal, Anticancer | MIC: 0.22–0.25 μg/mL | Effective against multiple pathogens |

| Thiazole Derivative A | Antibacterial | MIC: 0.5 μg/mL | Similar structure but less potent |

| Pyrimidine Derivative B | Anticancer | EC50: 1 μM | Targets different CDK pathways |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of thiazole derivatives similar to this compound against Staphylococcus aureus. The results indicated a strong correlation between structural modifications and enhanced antibacterial potency .

- Anticancer Activity : In a series of experiments involving various cancer cell lines, compounds structurally related to this compound were shown to induce significant apoptosis through CDK inhibition, highlighting their potential as anticancer agents .

Eigenschaften

IUPAC Name |

ethyl 2-[2-(pyrimidine-2-carbonylamino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c1-2-19-9(17)6-8-7-20-12(15-8)16-11(18)10-13-4-3-5-14-10/h3-5,7H,2,6H2,1H3,(H,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDSLUWOKFXVGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.